molecular formula C19H18F6N4O B2729526 N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 1396795-35-9

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2729526
CAS No.: 1396795-35-9
M. Wt: 432.37
InChI Key: ALNCXPRNRSTUPC-UHFFFAOYSA-N
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Description

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a piperidine ring, a pyrazine moiety, and a benzamide group, each contributing to its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. One common method involves the palladium-catalyzed cycloaddition reactions to form the piperidine ring . The pyrazine moiety can be introduced through nucleophilic substitution reactions involving pyrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s trifluoromethyl groups enhance its binding affinity and stability within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide is unique due to its combination of a piperidine ring, pyrazine moiety, and trifluoromethyl-substituted benzamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F6N4O/c20-18(21,22)14-7-13(8-15(9-14)19(23,24)25)17(30)28-10-12-1-5-29(6-2-12)16-11-26-3-4-27-16/h3-4,7-9,11-12H,1-2,5-6,10H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNCXPRNRSTUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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